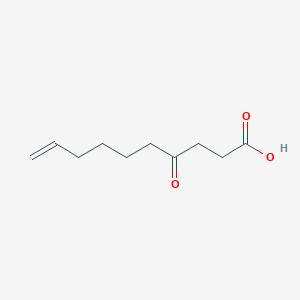
4-Oxodec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxodec-9-enoic acid, also known as 9-oxo-2(E)-decenoic acid, is an unsaturated ketocarboxylic acid. This compound is notable for its role as a pheromone secreted by the queen bee of the honeybee species Apis mellifera. It functions as a sex attractant that stimulates the olfactory receptors of male drones and plays a crucial role in regulating the colony’s social structure by inhibiting the development of ovaries in worker bees .
Méthodes De Préparation
4-Oxodec-9-enoic acid can be synthesized starting from azelaic acid. An efficient synthesis route involves starting from diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation. The double bond is oxidized to the aldehyde with osmium tetroxide and sodium periodate in aqueous tert-butanol. The acid group is introduced by condensation with malonic acid .
Analyse Des Réactions Chimiques
4-Oxodec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon. Common reagents used in these reactions include osmium tetroxide, sodium periodate, and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
4-Oxodec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: The compound is studied for its role in regulating the social structure of honeybee colonies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in modulating reproductive functions.
Industry: It is used in the production of pheromone-based pest control agents.
Mécanisme D'action
The mechanism by which 4-Oxodec-9-enoic acid exerts its effects involves binding to olfactory receptors in male drones, stimulating their attraction to the queen bee. Additionally, it inhibits the development of ovaries in worker bees by affecting their endocrine system. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence the nervous system and hormonal regulation .
Comparaison Avec Des Composés Similaires
4-Oxodec-9-enoic acid is similar to other unsaturated ketocarboxylic acids, such as 9-hydroxydecenoic acid. it is unique in its dual role as a sex attractant and an inhibitor of ovary development in worker bees. Similar compounds include:
9-Hydroxydecenoic acid: Another pheromone secreted by queen bees, which works in conjunction with this compound to regulate the colony’s social structure.
Oleic acid: An unsaturated fatty acid with different biological functions but similar chemical properties.
Propriétés
Numéro CAS |
529508-00-7 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-oxodec-9-enoic acid |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2H,1,3-8H2,(H,12,13) |
Clé InChI |
FTPWJGVRXGRCNQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




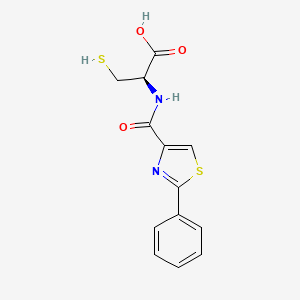
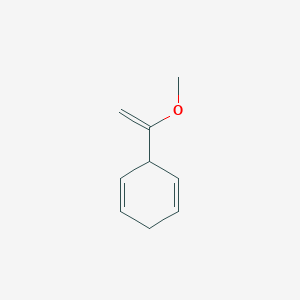
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
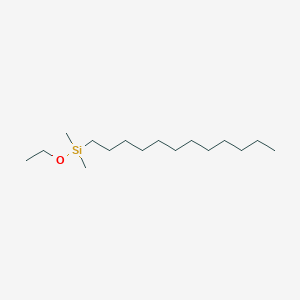
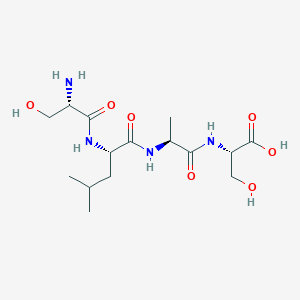
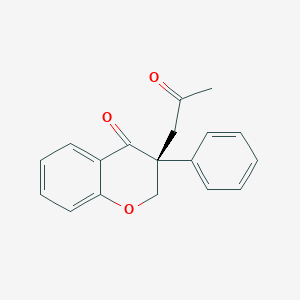
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)

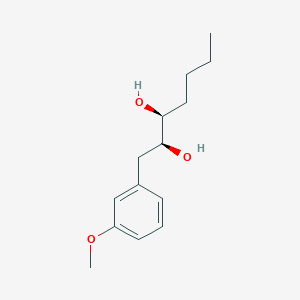
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
